(R)-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid
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Overview
Description
®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid is a compound that features a fluorine atom and a pyrrolidine ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid core. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, which is then functionalized with a fluorine atom and attached to the benzoic acid moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of ®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.
Mechanism of Action
The mechanism of action of ®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features but different biological activities.
Pyrrolidin-2,5-dione: Another related compound with distinct chemical properties and applications.
Fluorophenyl derivatives: Compounds with a fluorine atom attached to a phenyl ring, exhibiting different reactivity and biological profiles.
Uniqueness
®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid is unique due to the specific combination of a fluorine atom and a pyrrolidine ring attached to a benzoic acid core. This unique structure confers specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H12FNO2 |
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Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-fluoro-6-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-8-4-1-3-7(10(8)11(14)15)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
SVLDYPLFHJDVBW-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC=C2)F)C(=O)O |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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